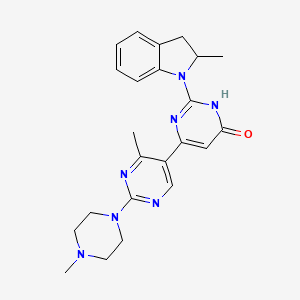![molecular formula C18H18BrF3N2O B6025579 4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B6025579.png)
4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol, commonly known as BRD-9894, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of phenol derivatives and has been found to exhibit promising activity against various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
BRD-9894 has been found to exhibit promising activity against various diseases, including cancer and neurological disorders. In cancer research, BRD-9894 has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurological research, BRD-9894 has been found to modulate the activity of neurotransmitters, leading to potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.
Mecanismo De Acción
The mechanism of action of BRD-9894 involves its ability to modulate specific proteins and enzymes involved in various cellular processes. In cancer research, BRD-9894 has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression and cell proliferation. In neurological research, BRD-9894 has been found to modulate the activity of serotonin and dopamine receptors, leading to potential therapeutic applications in the treatment of depression and anxiety.
Biochemical and Physiological Effects
BRD-9894 has been found to exhibit various biochemical and physiological effects, depending on the specific disease or disorder being studied. In cancer research, BRD-9894 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurological research, BRD-9894 has been found to modulate the activity of neurotransmitters, leading to potential therapeutic applications in the treatment of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BRD-9894 in scientific research include its high purity and yield, as well as its potential therapeutic applications in cancer and neurological disorders. However, the limitations of using BRD-9894 in lab experiments include its limited solubility in water and the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the scientific research of BRD-9894. In cancer research, further studies are needed to determine the efficacy and safety of BRD-9894 in preclinical and clinical trials. In neurological research, further studies are needed to determine the potential therapeutic applications of BRD-9894 in the treatment of depression and anxiety. Additionally, further studies are needed to determine the mechanism of action of BRD-9894 and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of BRD-9894 involves a multistep process that starts with the reaction of 4-bromo-2-nitrophenol and 3-(trifluoromethyl)aniline to form the corresponding amine intermediate. This intermediate is then reacted with 4-(chloromethyl)phenylpiperazine in the presence of a base to yield the final product, BRD-9894. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Propiedades
IUPAC Name |
4-bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrF3N2O/c19-15-4-5-17(25)13(10-15)12-23-6-8-24(9-7-23)16-3-1-2-14(11-16)18(20,21)22/h1-5,10-11,25H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZAEYNARAMNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B6025498.png)
![1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B6025501.png)
![2-methyl-5-[(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6025507.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6025513.png)
![N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6025529.png)
![4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide](/img/structure/B6025538.png)
![N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6025545.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6025552.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B6025554.png)
![methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6025555.png)

![[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B6025574.png)
![1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6025582.png)